molecular formula C30H52BNO3 B2449002 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide CAS No. 2490665-97-7

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide

Cat. No.: B2449002
CAS No.: 2490665-97-7
M. Wt: 485.56
InChI Key: RJHPQZDEWDKYOA-UHFFFAOYSA-N
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Description

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester group . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

Major Products

    Oxidation: Phenols.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the coupling partner used.

Scientific Research Applications

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The amide group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is unique due to its combination of a boronic ester group and a long-chain amide. This structure provides distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecular targets, making it valuable in both research and industrial applications.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)32-27-24-22-26(23-25-27)31-34-29(2,3)30(4,5)35-31/h22-25H,6-21H2,1-5H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHPQZDEWDKYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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